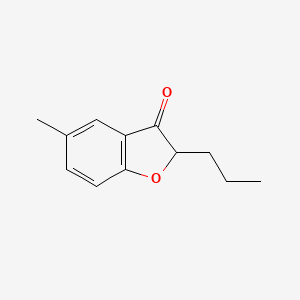![molecular formula C14H17NO2 B2947184 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone CAS No. 2034611-98-6](/img/structure/B2947184.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a metabolite of Venlafaxine, which is an antidepressant drug used to treat major depressive disorder, anxiety disorders, and other mental health conditions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone' involves the conversion of o-tolylacetic acid to the corresponding acid chloride, which is then reacted with 2-oxa-5-azabicyclo[2.2.1]heptane to form the desired product.
Starting Materials
o-tolylacetic acid, thionyl chloride, 2-oxa-5-azabicyclo[2.2.1]heptane, triethylamine, diethyl ether, sodium bicarbonate, brine
Reaction
o-tolylacetic acid is converted to the corresponding acid chloride using thionyl chloride and triethylamine in diethyl ether, 2-oxa-5-azabicyclo[2.2.1]heptane is added to the reaction mixture and stirred at room temperature for several hours, the reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with diethyl ether, the organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product, the crude product is purified by column chromatography to obtain the final product '1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone'
Wirkmechanismus
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine works by inhibiting the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in regulating mood, pain perception, and addiction. The exact mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine is not fully understood, but it is believed to involve the modulation of various receptors in the brain.
Biochemische Und Physiologische Effekte
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Regulation of the activity of the reward center in the brain.
3. Reduction in drug-seeking behavior in animal models of addiction.
4. Analgesic properties, which make it useful in managing pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine in lab experiments is its ability to modulate various receptors in the brain, which makes it useful in studying the mechanisms of various medical conditions. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine. Some of these include:
1. Further studies on the mechanisms of action of this compound.
2. Development of new therapeutic applications for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine.
3. Exploration of the potential use of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine in the treatment of various medical conditions.
4. Investigation of the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine is a chemical compound that has shown promise in the field of medicine. Its ability to modulate various receptors in the brain makes it useful in studying the mechanisms of various medical conditions. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. Some of the areas where this compound has shown promise include:
1. Depression: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to be effective in treating depression in animal models. It works by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood.
2. Pain Management: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to have analgesic properties, which make it useful in managing pain. It works by blocking the reuptake of norepinephrine and serotonin, which are involved in pain perception.
3. Addiction: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanoneenlafaxine has been shown to reduce drug-seeking behavior in animal models of addiction. It works by regulating the activity of the reward center in the brain, which is involved in addiction.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYNCCVVPYOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

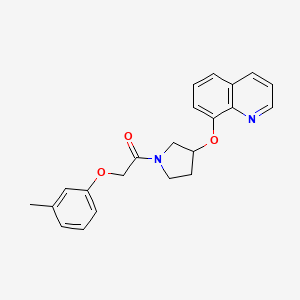

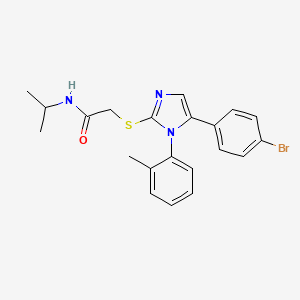
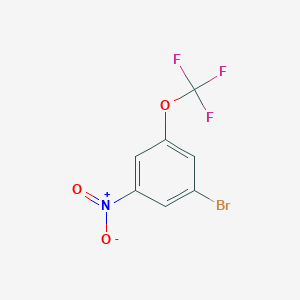
![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
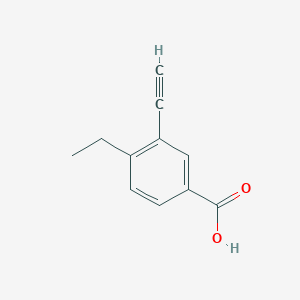
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
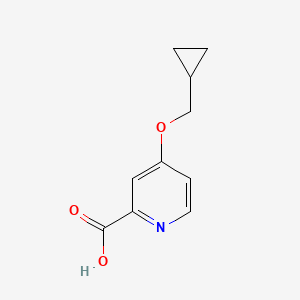

![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
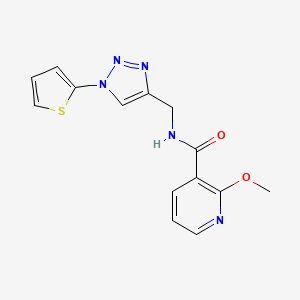
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)
